

Solubility Profile of Fmoc-D-2-Me-Trp-OH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-D-2-Me-Trp-OH*

Cat. No.: *B2739035*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-D-2-Me-Trp-OH** (N α -9-fluorenylmethoxycarbonyl-D-2-methyl-tryptophan). Due to the limited availability of specific quantitative solubility data for this particular derivative in public literature, this document extrapolates from the known behavior of structurally similar Fmoc-protected amino acids. It also furnishes detailed experimental protocols to enable researchers to determine precise solubility in their solvents of choice.

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), influencing coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide. **Fmoc-D-2-Me-Trp-OH**, with its bulky Fmoc group and the methylated indole side chain of tryptophan, presents a hydrophobic character that largely dictates its solubility profile.

Predicted Solubility of Fmoc-D-2-Me-Trp-OH

Based on the general principles governing the solubility of Fmoc-amino acids, **Fmoc-D-2-Me-Trp-OH** is expected to exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. Its solubility in non-polar and aqueous solvents is predicted to be low. The methyl group at the 2-position of the indole ring may slightly increase its lipophilicity compared to the parent Fmoc-D-Trp-OH.

For a related compound, Fmoc-Trp(Me)-OH, a solubility of 62.5 mg/mL (141.89 mM) in DMSO has been reported, requiring ultrasonic assistance for dissolution.^[1] This suggests that **Fmoc-D-2-Me-Trp-OH** will likely also be highly soluble in DMSO.

The following table summarizes the expected qualitative solubility of **Fmoc-D-2-Me-Trp-OH** in a range of common laboratory solvents. It is important to note that these are estimates, and empirical determination is recommended for specific applications.

Solvent Category	Solvent	Predicted Solubility	Rationale
Polar Aprotic	N,N-Dimethylformamide (DMF)	High	Commonly used in SPPS and known to effectively solvate Fmoc-amino acids.[2]
N-Methyl-2-pyrrolidone (NMP)	High	Another widely used solvent in SPPS with strong solvating properties for protected amino acids.[2]	
Dimethyl sulfoxide (DMSO)	High	A powerful solvent for a wide range of organic compounds, including those with low aqueous solubility.[1][3]	
Acetonitrile (ACN)	Moderate	May be a suitable solvent, though potentially less effective than DMF or NMP for highly concentrated solutions.	
Polar Protic	Water	Low	The hydrophobic nature of the Fmoc group and the tryptophan side chain limits solubility in aqueous solutions.[4]
Methanol (MeOH)	Low to Moderate	May exhibit some solubility, but the non-polar characteristics of the molecule will likely	

		limit high concentrations.	
Ethanol (EtOH)	Low to Moderate	Similar to methanol, limited solubility is expected.	
Non-Polar	Dichloromethane (DCM)	Moderate	Often used in peptide synthesis, but some Fmoc-amino acids may require the addition of a more polar solvent like DMF to achieve complete dissolution. [5]
Tetrahydrofuran (THF)	Moderate	A less polar ether solvent where moderate solubility can be expected.	
Hexane / Heptane	Very Low	The high polarity of the amino acid backbone and the carboxylic acid group will result in very poor solubility in aliphatic hydrocarbon solvents.	

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of **Fmoc-D-2-Me-Trp-OH** in a given solvent at a specific temperature.

Materials:

- **Fmoc-D-2-Me-Trp-OH**

- A range of analytical grade solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Water)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Syringe filters (0.22 μm)

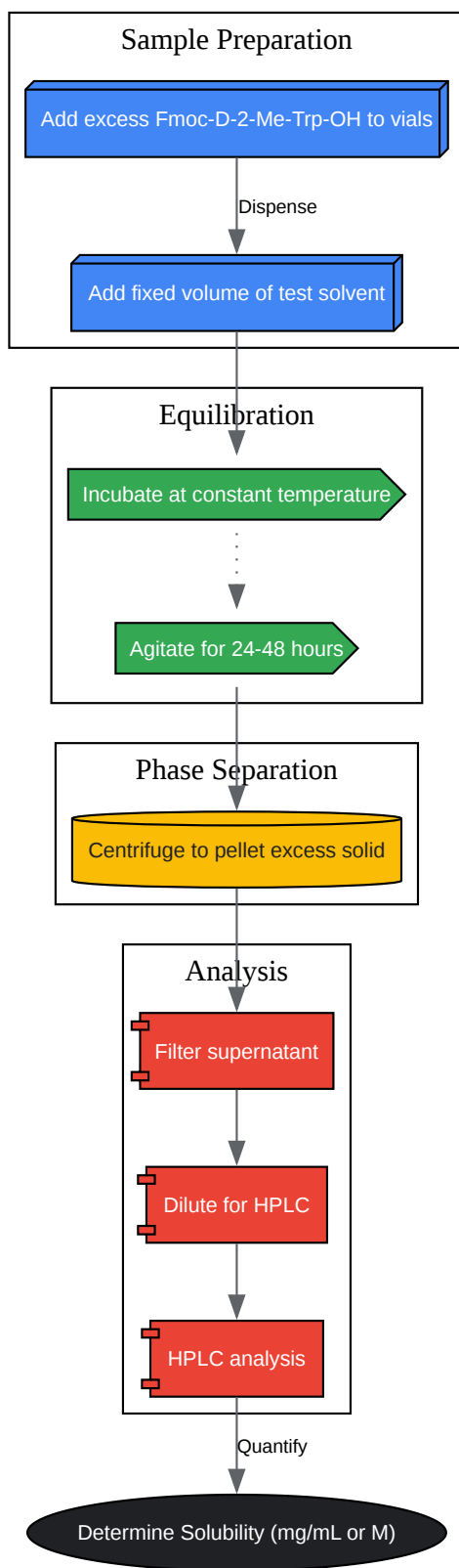
Procedure:

- Preparation of Stock Solution: Prepare a standard stock solution of **Fmoc-D-2-Me-Trp-OH** in a solvent in which it is freely soluble (e.g., DMF or DMSO) at a known concentration (e.g., 10 mg/mL).
- Sample Preparation:
 - Add an excess amount of **Fmoc-D-2-Me-Trp-OH** to a series of vials.
 - Add a fixed volume (e.g., 1 mL) of each test solvent to the respective vials.
- Equilibration:
 - Tightly cap the vials.
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation:
 - Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the supernatant from each vial.
 - Filter the aliquot through a 0.22 μ m syringe filter to remove any remaining particulate matter.
 - Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the calibration curve range.
 - Analyze the diluted samples by HPLC. The UV detector should be set to a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm or 301 nm).
- Quantification:
 - Prepare a calibration curve using serial dilutions of the stock solution.
 - Determine the concentration of **Fmoc-D-2-Me-Trp-OH** in the diluted samples by comparing their peak areas to the calibration curve.
 - Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

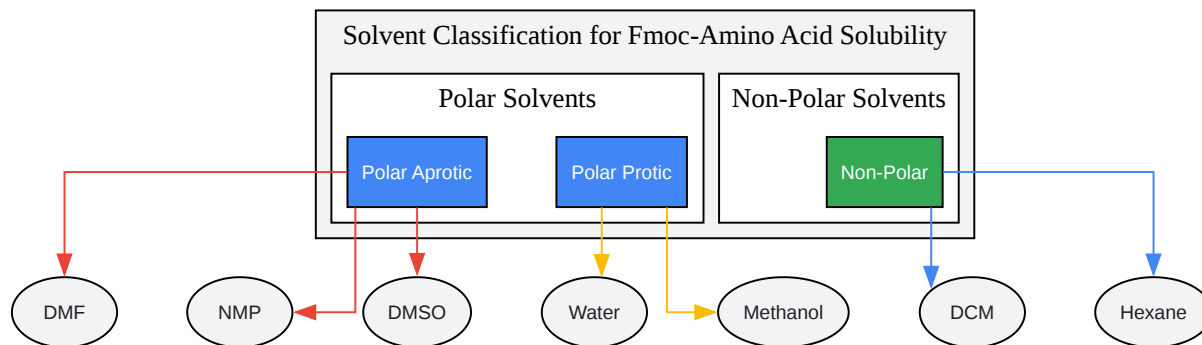
Visualizing Experimental and Logical Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical classification of the solvents discussed.



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Caption: Workflow for Determining the Solubility of **Fmoc-D-2-Me-Trp-OH**.



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Caption: Classification of Solvents for **Fmoc-D-2-Me-Trp-OH** Solubility.

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